molecular formula C16H15FN2OS2 B12142327 2-[(3-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(3-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12142327
M. Wt: 334.4 g/mol
InChI Key: BVYUJGDMLQLPAN-UHFFFAOYSA-N
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Description

2-[(3-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the thienopyrimidine class. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The compound also features a 3-fluorobenzylsulfanyl group and three methyl groups attached to the thieno[2,3-d]pyrimidine ring.

Preparation Methods

The synthesis of 2-[(3-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thieno[2,3-d]pyrimidine ring system.

    Introduction of the 3-Fluorobenzylsulfanyl Group: This step involves the nucleophilic substitution reaction where a 3-fluorobenzylsulfanyl group is introduced to the thieno[2,3-d]pyrimidine core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[(3-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the thieno[2,3-d]pyrimidine ring or the sulfanyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl or methyl groups, using reagents such as halogens, alkylating agents, or nucleophiles.

Scientific Research Applications

2-[(3-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(3-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[(3-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substitution patterns on the thieno[2,3-d]pyrimidine ring or the benzyl group. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15FN2OS2

Molecular Weight

334.4 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H15FN2OS2/c1-9-10(2)22-14-13(9)15(20)19(3)16(18-14)21-8-11-5-4-6-12(17)7-11/h4-7H,8H2,1-3H3

InChI Key

BVYUJGDMLQLPAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)C)C

Origin of Product

United States

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